6-Bromo-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione
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Overview
Description
6-Bromo-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione is a chemical compound with a complex structure that includes bromine, sulfur, and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of a precursor compound followed by cyclization to form the benzoxathiazine ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6-Bromo-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Bromo-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione include:
- 6-Bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione
- 6-Bromo-3,4-dihydro-2(1H)-naphthalenone
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C7H4BrNO4S |
---|---|
Molecular Weight |
278.08 g/mol |
IUPAC Name |
6-bromo-2,2-dioxo-1,2λ6,3-benzoxathiazin-4-one |
InChI |
InChI=1S/C7H4BrNO4S/c8-4-1-2-6-5(3-4)7(10)9-14(11,12)13-6/h1-3H,(H,9,10) |
InChI Key |
LEEYRZHQZBNJOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NS(=O)(=O)O2 |
Origin of Product |
United States |
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